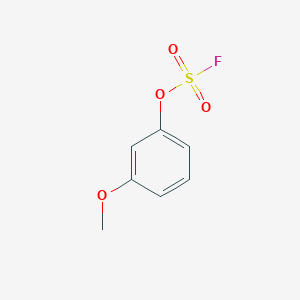
Sulfuryl fluoride, 3-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuryl fluoride, 3-methoxyphenyl ester, also known as fluorosulfuric acid, 3-methoxyphenyl ester, is a chemical compound with the molecular formula C7H7FO4S and a molecular weight of 206.19 g/mol . This compound is part of the broader class of sulfonyl fluorides, which are known for their unique reactivity and applications in various fields such as organic synthesis, chemical biology, and materials science .
Métodos De Preparación
The synthesis of sulfuryl fluoride, 3-methoxyphenyl ester, typically involves the reaction of sulfuryl fluoride (SO2F2) with 3-methoxyphenol under specific conditions. One common method is the dehydrative coupling of carboxylic acids with alcohols mediated by sulfuryl fluoride at room temperature . This method is efficient, offering high yields and broad substrate scope. Industrial production methods often utilize sulfuryl fluoride gas as a reagent due to its availability and reactivity .
Análisis De Reacciones Químicas
Sulfuryl fluoride, 3-methoxyphenyl ester, undergoes various chemical reactions, primarily involving nucleophilic substitution. The compound is known to participate in sulfur (VI) fluoride exchange (SuFEx) click chemistry, where it reacts with nucleophiles to form stable sulfur (VI) linkages . Common reagents used in these reactions include sulfamoyl fluorides and sulfonyl fluorides . Major products formed from these reactions are typically sulfonyl derivatives, such as sulfamides, sulfonamides, and sulfamates .
Aplicaciones Científicas De Investigación
Sulfuryl fluoride, 3-methoxyphenyl ester, has extensive applications in scientific research. In chemistry, it is used as a building block in SuFEx click chemistry to create complex molecular architectures . In biology, it is employed in bioconjugation for the modification of biomolecules . In medicine, sulfonyl fluorides are explored for drug discovery and development due to their unique reactivity and stability . Industrially, this compound is used in the synthesis of functionalized materials and polymers .
Mecanismo De Acción
The mechanism of action of sulfuryl fluoride, 3-methoxyphenyl ester, involves its role as an electrophile in chemical reactions. The compound reacts with nucleophiles, forming stable sulfur (VI) linkages through the SuFEx click chemistry process . The molecular targets and pathways involved include the formation of sulfonyl derivatives, which are crucial in various chemical and biological processes .
Comparación Con Compuestos Similares
Sulfuryl fluoride, 3-methoxyphenyl ester, can be compared with other sulfonyl fluorides such as fluorosulfonyl radicals and fluorosulfuryl imidazolium salts . These compounds share similar reactivity but differ in their specific applications and stability. For instance, fluorosulfonyl radicals are used in direct fluorosulfonylation reactions, while fluorosulfuryl imidazolium salts are employed in electrophilic fluorosulfonylation . The uniqueness of this compound, lies in its efficient and selective reactivity in SuFEx click chemistry, making it a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C7H7FO4S |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
1-fluorosulfonyloxy-3-methoxybenzene |
InChI |
InChI=1S/C7H7FO4S/c1-11-6-3-2-4-7(5-6)12-13(8,9)10/h2-5H,1H3 |
Clave InChI |
KXMJRANERYLTOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


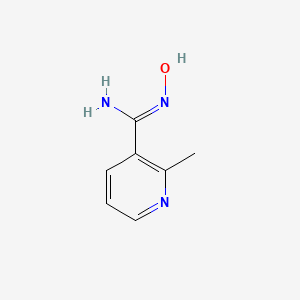
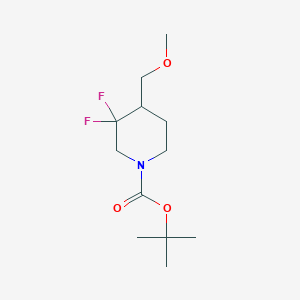
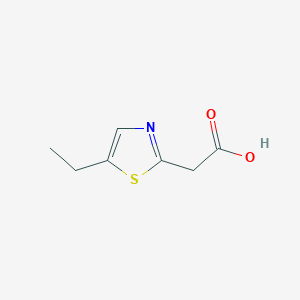
![N-[[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B14802831.png)
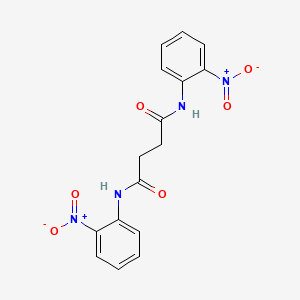
![hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one](/img/structure/B14802838.png)
![2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid](/img/structure/B14802839.png)
![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)
![(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
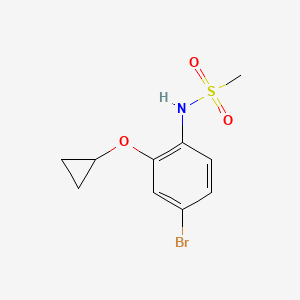
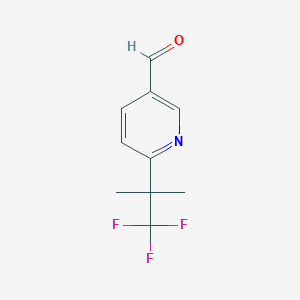
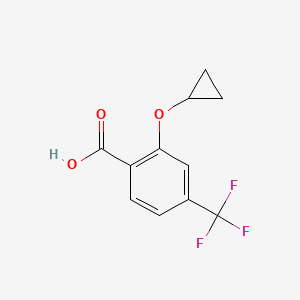
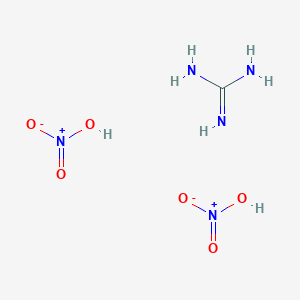
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)
